N-(2,4-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Pyridazine Positional isomer Hydrogen-bond acceptor

N-(2,4-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872701-66-1) is a heterocyclic sulfanyl acetamide with the molecular formula C19H18N4OS and a molecular weight of 350.4 g/mol. The compound features a pyridazine core substituted at the 6-position with a pyridin-4-yl group, linked via a sulfanyl bridge to an N-(2,4-dimethylphenyl)acetamide moiety.

Molecular Formula C19H18N4OS
Molecular Weight 350.44
CAS No. 872701-66-1
Cat. No. B2486986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS872701-66-1
Molecular FormulaC19H18N4OS
Molecular Weight350.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)C
InChIInChI=1S/C19H18N4OS/c1-13-3-4-16(14(2)11-13)21-18(24)12-25-19-6-5-17(22-23-19)15-7-9-20-10-8-15/h3-11H,12H2,1-2H3,(H,21,24)
InChIKeyVTHGNSQFHSHTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872701-66-1): Physicochemical Profile & Procurement-Salient Properties


N-(2,4-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872701-66-1) is a heterocyclic sulfanyl acetamide with the molecular formula C19H18N4OS and a molecular weight of 350.4 g/mol [1]. The compound features a pyridazine core substituted at the 6-position with a pyridin-4-yl group, linked via a sulfanyl bridge to an N-(2,4-dimethylphenyl)acetamide moiety [1]. Computed physicochemical properties include a calculated LogP (XLogP3-AA) of 2.9, topological polar surface area (TPSA) of 93.1 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [1]. The compound is commercially offered at a typical purity of 95% . Its pyridin-4-yl substitution pattern distinguishes it from isomeric pyridin-2-yl and pyridin-3-yl analogs within the same chemotype, a distinction that may influence molecular recognition and target engagement [2].

✓
Pyridin-4-yl geometry aligns with PDE/kinase hinge-region binding pocket models
✓
2,4-Dimethylphenyl regioisomer identity confirmed for SAR comparator studies
✓
Computed Lipinski-compliant profile (MW 350.4, LogP 2.9, TPSA 93.1) supports library screening

Why N-(2,4-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide Cannot Be Interchanged with In-Class Analogs


Within the pyridazinyl sulfanyl acetamide chemical series, the position of the pyridine nitrogen substituent (2-, 3-, or 4-yl) alters the vector and electronics of hydrogen-bond acceptor presentation, while the dimethylphenyl regioisomer (2,4- vs. 2,5-dimethyl) modifies steric bulk and conformational freedom at the acetamide terminus [1]. These seemingly modest structural variations can produce divergent binding poses, selectivity profiles, and pharmacokinetic properties, as documented for pyridazine-based kinase and phosphodiesterase inhibitors [1][2]. Consequently, procurement based solely on scaffold similarity without regard to precise substitution pattern risks acquiring a compound with untested or undesired activity in the experimental system of interest. The scarcity of published head-to-head pharmacological data for CAS 872701-66-1 against its closest isomers (CAS 872701-65-0, 892438-59-4, 892438-35-6) necessitates that users treat each positional isomer as a distinct chemical entity requiring independent characterization [3].

!
Pyridin-2-yl or 3-yl isomers change H-bond acceptor vector orientation, which may shift target engagement and selectivity profiles.
!
2,5-Dimethylphenyl regioisomer alters electronic and steric parameters (different Hammett σ values), potentially affecting binding affinity and metabolic stability.
!
Furan-2-yl analog differs in H-bond acceptor count and molecular weight, which may influence solubility and permeability; not a direct replacement.

Quantitative Differentiation Evidence for CAS 872701-66-1 Relative to Closest Pyridazinyl Sulfanyl Acetamide Analogs


Pyridine Nitrogen Positional Isomerism: Pyridin-4-yl vs. Pyridin-3-yl vs. Pyridin-2-yl Hydrogen-Bond Acceptor Geometry

The target compound bears a pyridin-4-yl substituent at the 6-position of the pyridazine ring, placing the pyridine nitrogen in the para position relative to the point of attachment. This yields a linear hydrogen-bond acceptor vector extending approximately 180° from the pyridazine–pyridine bond axis. In contrast, the pyridin-3-yl isomer (CAS 872701-65-0) presents the nitrogen at a ~120° angle, and the pyridin-2-yl isomer (CAS 892438-59-4) places the nitrogen ortho to the attachment point, introducing both a distinct acceptor geometry and potential intramolecular interactions with the sulfanyl bridge [1]. The computed hydrogen-bond acceptor count is identical (5) across all three isomers, but the spatial orientation of the pyridine nitrogen acceptor is non-interchangeable [1][2].

Pyridine N position isomerism
Class-level inference
Target: pyridin-4-yl linear H-bond vector (~180°). Comparators: pyridin-3-yl (~120°), pyridin-2-yl (ortho, potential intramolecular H-bond).
Hydrogen-bond geometry review
No experimental binding data; qualitative structural inference
Pyridazine Positional isomer Hydrogen-bond acceptor

Dimethylphenyl Regioisomer Differentiation: 2,4-Dimethyl vs. 2,5-Dimethyl Substitution

The target compound features a 2,4-dimethylphenyl group on the acetamide nitrogen, whereas the closest commercially cataloged regioisomer, N-(2,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 892438-35-6), bears a 2,5-dimethylphenyl substituent [1]. The 4-methyl vs. 5-methyl positional shift alters the electron density distribution across the aromatic ring (Hammett σ values differ for para vs. meta substitution), modifies the steric contour adjacent to the acetamide NH, and changes the preferred torsional angle of the N-aryl bond [2]. Both isomers share the same molecular formula (C19H18N4OS) and computed LogP (~2.9), but differ in topological polar surface area due to altered molecular shape (TPSA 93.1 Ų for both, but spatial distribution of polar atoms may differ) [1][2].

Dimethylphenyl regioisomer
Class-level inference
Target: 2,4-dimethyl (Hammett σₚ CH₃ ≈ -0.17). Comparator: 2,5-dimethyl (σₘ CH₃ ≈ -0.07). Different steric contour and torsional preference.
Regioisomer selection context
Experimental SAR data required for each isomer
Regioisomer Steric effect Acetamide

Computed Physicochemical Property Fingerprint for Library Design and ADME Prioritization

The target compound's computed property profile positions it within favorable drug-like chemical space: XLogP3-AA = 2.9, TPSA = 93.1 Ų, molecular weight = 350.4 g/mol, hydrogen bond donors = 1, hydrogen bond acceptors = 5, rotatable bonds = 5 [1]. These values satisfy Lipinski's Rule of Five criteria (MW < 500, LogP < 5, HBD < 5, HBA < 10) and partially satisfy Veber's oral bioavailability rules (rotatable bonds ≤ 10; TPSA < 140 Ų) [1][2]. Compared to the furan-2-yl analog (CAS 872723-44-9, MW = 325.4, molecular formula C18H17N3O2S), the target compound has an additional nitrogen atom (4 vs. 3), higher hydrogen-bond acceptor capacity (5 vs. 4), and a 25 Da higher molecular weight, which collectively may influence solubility and permeability [3]. Notably, the computed TPSA of 93.1 Ų is above the 90 Ų threshold commonly associated with good CNS penetration, suggesting this compound may be better suited for peripheral rather than CNS target applications unless active transport mechanisms are involved [1].

Physicochemical fingerprint
Cross-study comparable
MW 350.4 · LogP 2.9 · TPSA 93.1 Ų · HBD 1 · HBA 5 · RotB 5. Lipinski/Veber compliant; TPSA above 90 Ų CNS threshold.
ADME property prioritization
Peripheral target suitability suggested; CNS penetration may be limited
Physicochemical properties Drug-likeness ADME

Pyridazine Scaffold as a Privileged Structure in PDE and Kinase Inhibition: Class-Level Evidence

The pyridazine core is a recognized privileged scaffold in medicinal chemistry, particularly for phosphodiesterase (PDE) and kinase inhibition. A structurally related 6-(pyridin-4-yl)pyridazine derivative was co-crystallized with human PDE10 (PDB 5SHP), demonstrating that the pyridazin-4-yl-pyridazine motif can engage the catalytic pocket of this enzyme [1]. Pyridazine derivatives have also been reported as inhibitors of FER tyrosine kinase (PDB 6JMF), ALK5 (TGF-β type I receptor), and KCC2 cotransporter [2][3]. The sulfanylacetamide linkage in the target compound provides a metabolically labile site that may be exploited for prodrug design or may require metabolic stabilization depending on the intended application [2]. Importantly, the pyridin-4-yl substitution pattern in the target compound mirrors the substitution found in several crystallographically validated PDE10 and kinase inhibitor scaffolds, whereas pyridin-3-yl and pyridin-2-yl analogs are less represented in structurally characterized inhibitor complexes [1].

Pyridazine privileged scaffold
Class-level inference
Pyridin-4-yl-pyridazine motif mirrors substitution of PDE10 co-crystal ligand (PDB 5SHP). Also represented in kinase inhibitor complexes.
Supports PDE/kinase screening
Class-level crystallographic evidence; no direct IC50 data
Pyridazine PDE10 Kinase Privileged scaffold

Recommended Procurement and Application Scenarios for N-(2,4-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872701-66-1)


Focused PDE10 or Kinase Screening Library Design

The pyridin-4-yl-pyridazine scaffold aligns with the binding mode observed in the PDE10 co-crystal structure (PDB 5SHP) [1]. Researchers constructing targeted screening decks for PDE isoforms or tyrosine kinases should procure this specific isomer (CAS 872701-66-1) rather than the pyridin-3-yl or pyridin-2-yl variants, as the para-pyridine nitrogen geometry is pre-organized for engagement with the conserved hinge-binding region of these enzymes. The moderate computed LogP (2.9) and TPSA (93.1 Ų) suggest adequate aqueous solubility for biochemical assay conditions at typical screening concentrations (10–30 µM) [2].

Structure-Activity Relationship (SAR) Studies on Pyridazine-Based Inhibitor Series

For medicinal chemistry programs exploring pyridazine sulfanyl acetamides as lead compounds, CAS 872701-66-1 serves as the pyridin-4-yl reference point within a positional scanning matrix. Systematic comparison against the pyridin-3-yl (CAS 872701-65-0), pyridin-2-yl (CAS 892438-59-4), and furan-2-yl (CAS 872723-44-9) analogs enables quantification of the pyridine nitrogen position's contribution to target potency and selectivity [1]. The 2,4-dimethylphenyl group provides a baseline steric and electronic environment for N-aryl SAR exploration, with the 2,5-dimethylphenyl regioisomer (CAS 892438-35-6) serving as the direct comparator for methyl position effects [3].

Computational Chemistry and Docking Model Validation

The well-defined computed properties of CAS 872701-66-1 (XLogP3 2.9, TPSA 93.1 Ų, 5 rotatable bonds, 1 HBD, 5 HBA) [2] make it suitable as a validation compound for docking algorithms and pharmacophore models targeting enzymes with adenine-mimetic binding pockets. The compound's moderate conformational flexibility (5 rotatable bonds) and single hydrogen-bond donor provide a tractable system for assessing scoring function accuracy in reproducing crystallographically observed binding poses of related pyridazine inhibitors [1].

Metabolic Stability and CYP Inhibition Profiling in Early ADME Panels

Given the presence of a metabolically labile sulfanyl linkage and the pyridazine core's known interaction potential with cytochrome P450 enzymes, CAS 872701-66-1 is an appropriate probe compound for establishing baseline metabolic stability and CYP inhibition profiles within pyridazine-containing chemical series [1]. The compound's computed LogP of 2.9 places it in a lipophilicity range where metabolic clearance is expected to be measurable but not excessively rapid, making it informative for structure-metabolism relationship studies [2].

Application
Selection Property
Validation Focus
PDE10 / Kinase screening library
Pyridin-4-yl H-bond geometry
Hinge-region binding mode review
Pyridazine SAR studies
Positional isomer matrix
Comparative potency and selectivity profiling
Computational docking validation
Computed ADME parameters
Scoring function accuracy for adenine-mimetic pockets
Metabolic stability profiling
Sulfanyl-acetamide linkage
CYP inhibition and clearance assessment
Quote Request

Request a Quote for N-(2,4-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.